molecular formula C22H23F3N6O B2565441 N2-(4-ethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine CAS No. 898648-23-2

N2-(4-ethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2565441
CAS No.: 898648-23-2
M. Wt: 444.462
InChI Key: NWQNRKFSMMMOEV-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule also contains morpholino, ethylphenyl, and trifluoromethylphenyl groups .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple aromatic rings and the morpholino group. The electron-withdrawing trifluoromethyl group could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

Triazine derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition-elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase stability and lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Matlock et al. (2015) describes a concise synthesis of C-substituted morpholines, including compounds related to N2-(4-ethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine, using α-phenylvinylsulfonium salts. This process offers moderate to excellent yields and high levels of regio- and diastereoselectivity (Matlock et al., 2015).
  • Gorle et al. (2016) reported on the synthesis of pyrimidine-linked morpholinophenyl derivatives. These compounds, including those similar to the triazine , were found to exhibit significant larvicidal activity against certain larvae (Gorle et al., 2016).

Biological and Medicinal Chemistry

  • Harrison et al. (2001) explored a neurokinin-1 receptor antagonist with a structure related to this compound, demonstrating its potential efficacy in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Analytical and Material Sciences

  • Upadhyay et al. (2012) conducted studies on Schiff bases similar to the triazine compound, demonstrating their potential as selective electrodes for certain ions. This research highlights the compound's applicability in analytical chemistry, particularly in ion detection (Upadhyay et al., 2012).
  • Rekka and Kourounakis (2010) designed morpholine derivatives with structures akin to the triazine compound, showing a range of biological activities such as sympathomimetic, analgesic, and anti-inflammatory properties. This research underscores the compound's potential versatility in medicinal chemistry (Rekka & Kourounakis, 2010).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Future Directions

Further studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential as a pharmaceutical compound, given the biological activity of some triazine derivatives .

Properties

IUPAC Name

4-N-(4-ethylphenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-2-15-6-8-17(9-7-15)26-19-28-20(30-21(29-19)31-10-12-32-13-11-31)27-18-5-3-4-16(14-18)22(23,24)25/h3-9,14H,2,10-13H2,1H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNRKFSMMMOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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